Compound Description: This compound is a crucial intermediate in synthesizing PD128907, a dopamine D3 receptor selective agonist. []
Relevance: This compound shares the core 6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one structure with the target compound, 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, differing only in the substituent at the 3-position. []
Compound Description: This compound exists in a keto-amine tautomeric form and exhibits an intramolecular N—H⋯O hydrogen bond. Its crystal structure reveals weak intermolecular C—H⋯O hydrogen bonds that form chains along the [] direction. []
Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran-4-one structure with the target compound, 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. Structural differences include a methoxy group at the 2-position and a [(3,4,5-trimethoxyanilino)methylidene] substituent at the 3-position. []
Compound Description: This benzopyran derivative is recognized as a potential potassium-channel opener with potential cardiovascular therapeutic applications. []
Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran structure with 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. Notably, it possesses a nitro group at the 6-position, contrasting with the methoxy group in the target compound. Additionally, it includes a dimethoxymethyl substituent at the 2-position, a hydroxyl group at the 3-position, and an acetamide group at the 4-position. []
Compound Description: IDRA-21 acts as a negative modulator of the spontaneous agonist-dependent rapid desensitization of AMPA-gated ion channels. It exhibits lower intrinsic activity and neurotoxicity compared to cyclothiazide. []
Relevance: Though not a benzopyran, IDRA-21 is included due to its structural similarity and shared activity as a negative modulator of AMPA receptor desensitization with certain 3,4-dihydro-2H-1-benzopyran derivatives, a class to which 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one belongs. []
4-Amido-3,4-dihydro-2H-1-benzopyran-3-ols and 4-Amido-2H-1-benzopyrans
Compound Description: This series of compounds, structurally related to the potassium channel activator cromakalim, exhibits relaxant activity in guinea pig isolated tracheal spirals. Notably, the (+)-enantiomer of trans-3,4-dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol (24) demonstrates the most potent activity. []
Relevance: These compounds share the core 3,4-dihydro-2H-1-benzopyran structure with 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The variations in substituents at positions 2, 4, and 6 of the benzopyran ring influence their relaxant potency and selectivity. []
Compound Description: Nebivolol is a β1-receptor blocker with a complex structure featuring two 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol units linked by an [iminobis(methylene)] bridge. []
Relevance: Nebivolol incorporates the 3,4-dihydro-2H-1-benzopyran motif present in 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The presence of two such units, along with fluorine substitution at the 6-position and a methanol group at the 2-position, distinguishes Nebivolol structurally. []
Compound Description: These derivatives are recognized for their potent and long-acting serotonin-3 (5-HT3) receptor antagonist activities. []
Relevance: While not strictly benzopyrans, these compounds are structurally analogous to 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, featuring a six-membered heterocyclic ring fused to a benzene ring. Their inclusion is justified by their shared pharmacological relevance as potential therapeutic agents. []
Compound Description: This compound exhibits potent and selective inhibitory activity against Vps34, a lipid kinase implicated in vesicle trafficking and autophagy, making it a potential candidate for cancer treatment. []
Relevance: While structurally dissimilar to 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, this compound is included due to its shared focus within the research papers on identifying novel therapeutic agents targeting specific molecular pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.